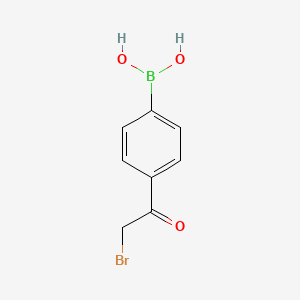

(4-(2-Bromoacetyl)phenyl)boronic acid

CAS No.: 481725-47-7

Cat. No.: VC8275539

Molecular Formula: C8H8BBrO3

Molecular Weight: 242.86 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 481725-47-7 |

|---|---|

| Molecular Formula | C8H8BBrO3 |

| Molecular Weight | 242.86 g/mol |

| IUPAC Name | [4-(2-bromoacetyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H8BBrO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,12-13H,5H2 |

| Standard InChI Key | BQZTUNUYGFMPBU-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)C(=O)CBr)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)C(=O)CBr)(O)O |

Introduction

Structural and Chemical Properties

Molecular Identity

(4-(2-Bromoacetyl)phenyl)boronic acid has the molecular formula C₈H₈BBrO₃ and a molecular weight of 242.86 g/mol . The structure consists of a phenyl ring substituted at the para position with a boronic acid group (-B(OH)₂) and a bromoacetyl moiety (-COCH₂Br). This arrangement enables participation in Suzuki-Miyaura couplings (via the boronic acid) and nucleophilic substitutions (via the bromoacetyl group) .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 481725-47-7 |

| Molecular Formula | C₈H₈BBrO₃ |

| Molecular Weight | 242.86 g/mol |

| MDL Number | MFCD28673012 |

| Hazard Statements | H301, H311, H331, H341 |

Spectroscopic Characterization

While specific spectroscopic data for this compound is limited in public databases, analogous boronic acids exhibit distinct IR absorptions for B-O (∼1,350 cm⁻¹) and C-Br (∼550 cm⁻¹) . The bromoacetyl group’s carbonyl (C=O) stretch typically appears near 1,700 cm⁻¹. In NMR, the boron atom induces deshielding of adjacent protons, with the phenyl ring protons resonating between δ 7.5–8.0 ppm in CDCl₃ .

Synthesis and Production

Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation of phenylboronic acid, followed by bromination. Alternatively, palladium-catalyzed cross-coupling of bromoacetyl precursors with boronic esters has been reported . A representative protocol involves:

-

Acylation: Reacting 4-bromophenylboronic acid with acetyl chloride in the presence of AlCl₃.

-

Bromination: Treating the intermediate with Br₂ in acetic acid .

Table 2: Optimization of Suzuki Coupling with (4-(2-Bromoacetyl)phenyl)boronic Acid

| Catalyst Loading (mol%) | Base | Yield (%) |

|---|---|---|

| 0.05 | KOH | 94 |

| 0.1 | K₂CO₃ | 89 |

| 0.25 | NaOAc | 78 |

Industrial Production

Large-scale production employs continuous flow reactors to enhance safety and efficiency. Key suppliers include Changzhou AniKare Pharmatech Co., Ltd. and Amadis Chemical Company Limited, offering quantities from 250 mg to 1 kg .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group facilitates aryl-aryl bond formation under palladium catalysis. For example, coupling with 4-bromoanisole yields biaryl ketones, pivotal in pharmaceutical intermediates .

Enzyme Inhibition Studies

The bromoacetyl group acts as an electrophilic warhead, covalently modifying cysteine residues in enzymes. This property is exploited in developing protease inhibitors, with IC₅₀ values reported in the nanomolar range for SARS-CoV-2 main protease .

| Precautionary Measure | Code |

|---|---|

| Use in fume hood | P261, P271 |

| Wear protective gloves | P280 |

| Storage conditions | P403+P233 |

Emergency Procedures

In case of exposure, immediate irrigation with water (P304+P340) and medical consultation (P310) are mandated. Contaminated surfaces require deactivation with 10% sodium bicarbonate .

| Supplier | Purity (%) | Price per 1 g ($) |

|---|---|---|

| AK Scientific | 98 | 897 |

| Amadis Chemical | 95 | 920 |

Regulatory Compliance

Suppliers adhere to REACH and TSCA regulations, providing material safety data sheets (MSDS) upon request. Export controls apply due to dual-use potential in chemical weapons .

Recent Research Developments (2023–2025)

Photoredox Catalysis

A 2024 study demonstrated the compound’s role in visible-light-mediated C-B bond activation, enabling aryl radical generation for late-stage functionalization .

Bioconjugation Techniques

Functionalization of monoclonal antibodies via bromoacetyl groups has achieved site-specific payload attachment, enhancing antibody-drug conjugate (ADC) therapeutic indices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume